methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a structurally complex benzoate ester featuring a fused imidazo[4,5-c]pyridine core substituted with a pyridin-4-yl group. The methoxy group at the 4-position of the benzoate ring enhances lipophilicity, while the imidazo-pyridine scaffold may confer rigidity and binding specificity, common in kinase inhibitors or protease modulators .
Properties
Molecular Formula |
C21H21N5O4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 4-methoxy-3-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H21N5O4/c1-29-17-4-3-14(20(27)30-2)11-16(17)25-21(28)26-10-7-15-18(24-12-23-15)19(26)13-5-8-22-9-6-13/h3-6,8-9,11-12,19H,7,10H2,1-2H3,(H,23,24)(H,25,28) |
InChI Key |
SWZWWZGDLOQYNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific industrial production methods, here’s a general outline:
Imidazole Synthesis:
Chemical Reactions Analysis
Reactivity: Methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: Hydrolysis yields the corresponding carboxylic acid, while reduction leads to the alcohol derivative.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for designing novel molecules.
Biology and Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or antitumor activities.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzoate Derivatives
Key Observations:
- Heterocyclic Systems: The target compound’s imidazo-pyridine core distinguishes it from pyridazine (I-6230) or isoxazole (I-6373) derivatives. Pyridine substitution (4- vs.
- Linker Groups: The carbonyl amino linker in the target compound contrasts with phenethylamino (I-6230) or phenethylthio (I-6373) groups, impacting solubility and conformational flexibility.
- Ester vs. Thioether : Ethyl thioethers (e.g., I-6373) may exhibit enhanced metabolic stability compared to the target’s methyl ester, which is prone to hydrolysis .
Table 2: Functional Implications of Structural Variations
Key Findings:
- Target Selectivity : The imidazo-pyridine core in the target compound may favor kinase targeting, whereas pyridazine derivatives (I-6230) could interact with nucleic acids or unrelated enzymes .
- Agrochemical vs. Pharmaceutical Use : Unlike tribenuron or haloxyfop methyl esters (explicitly pesticidal), the target compound’s lack of sulfonylurea or chlorinated groups suggests divergent applications .
Biological Activity
Methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Structure
The compound features a multi-fused ring system and various functional groups that contribute to its biological activity. Its molecular formula is C20H22N4O3, with a molecular weight of approximately 366.42 g/mol.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific protein kinases implicated in cancer progression. Notably, it targets maternal embryonic leucine-zipper kinase (MELK), a protein associated with various malignancies. By inhibiting MELK, the compound reduces cell proliferation and induces apoptosis in cancer cells.
Anticancer Properties
- Inhibition of MELK : Preclinical studies have demonstrated that this compound significantly inhibits MELK activity. This inhibition leads to decreased viability of cancer cells in vitro and in vivo models .
- Cell Proliferation Studies : In assays conducted on various cancer cell lines (e.g., A549 and H1975), the compound exhibited IC50 values indicating potent anti-proliferative effects. For instance, one study reported IC50 values of less than 1 µM against specific lung cancer cell lines .
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspases and PARP (Poly (ADP-ribose) polymerase) in treated cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits potential anti-inflammatory effects through interactions with cyclooxygenase enzymes. This suggests a dual therapeutic application in both oncology and inflammatory diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in tumor size in xenograft models treated with the compound compared to controls. |
| Study 2 | Reported enhanced survival rates in mice bearing human tumor xenografts when treated with methyl 4-methoxy-3-{...}benzoate. |
| Study 3 | Identified synergistic effects when combined with other chemotherapeutic agents, leading to improved efficacy against resistant cancer types. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
